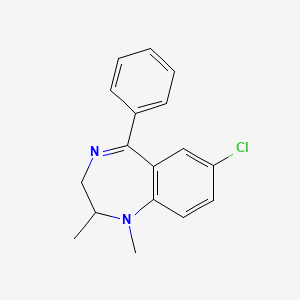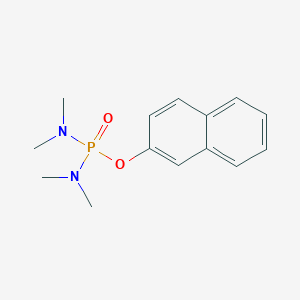
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester is a chemical compound that belongs to the class of phosphoramides This compound is characterized by the presence of a phosphorodiamidic acid core with tetramethyl and 2-naphthalenyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramides, including phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester, can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically involves the condensation of phosphorus halides with amines or alcohols under controlled conditions. Another method utilizes phosphates as substrates, where the reaction proceeds through the formation of intermediate phosphoramidates .
Industrial Production Methods
In industrial settings, the production of phosphoramides often involves large-scale reactions using phosphorus halides or phosphates. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides. These products have diverse applications in various fields .
Scientific Research Applications
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramides.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, organic dyes, and extractors.
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: This compound has a similar phosphorodiamidic acid core but with a pentachlorophenyl ester group.
Tetramethyl acetyloctahydronaphthalenes: These compounds are synthetic ketone fragrances with a different core structure but share some functional similarities in terms of ester groups.
Properties
CAS No. |
56185-07-0 |
|---|---|
Molecular Formula |
C14H19N2O2P |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
N-[dimethylamino(naphthalen-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H19N2O2P/c1-15(2)19(17,16(3)4)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 |
InChI Key |
JYHHCXYDIZWGNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



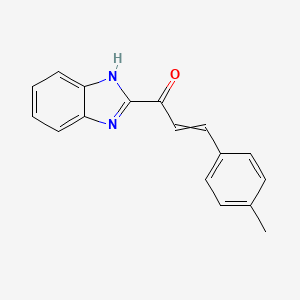
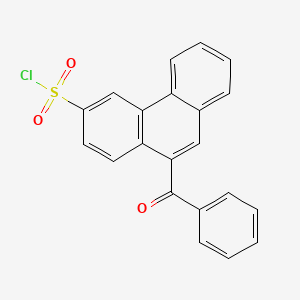
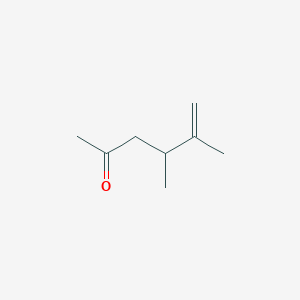

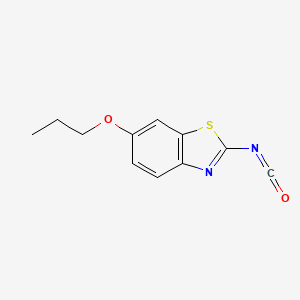
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
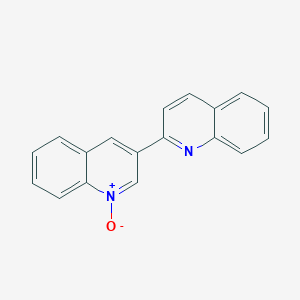
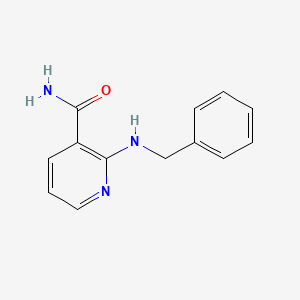
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
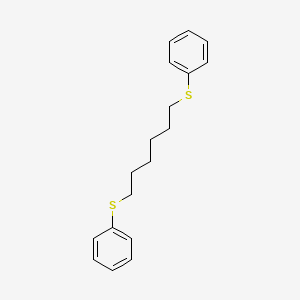

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
